3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0785957
InChI:
InChI=1S/C22H19N3O5/c1-27-16-8-7-14(22-25-20-18(30-22)5-4-10-23-20)11-15(16)24-21(26)13-6-9-17(28-2)19(12-13)29-3/h4-12H,1-3H3,(H,24,26)
SMILES:
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)OC)OC
Molecular Formula:
C22H19N3O5
Molecular Weight:
405.4 g/mol
3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
CAS No.:
Cat. No.: VC0785957
Molecular Formula: C22H19N3O5
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O5 |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C22H19N3O5/c1-27-16-8-7-14(22-25-20-18(30-22)5-4-10-23-20)11-15(16)24-21(26)13-6-9-17(28-2)19(12-13)29-3/h4-12H,1-3H3,(H,24,26) |
| Standard InChI Key | QLOPKAUBDCJKAH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator